Dirithromycin - 62013-04-1

Dirithromycin

Catalog Number: EVT-265657
CAS Number: 62013-04-1
Molecular Formula: C42H78N2O14
Molecular Weight: 835.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dirithromycin is a semi-synthetic 14-membered lactone ring macrolide antibiotic, derived from Erythromycylamine. [] It acts as a prodrug, rapidly converting to Erythromycylamine in vivo, which is the primary contributor to its antimicrobial activity. [] Dirithromycin is primarily investigated for its potential in treating bacterial infections, particularly those affecting the respiratory tract. []

Future Directions
  • Investigating Immunomodulatory Effects: Some studies suggest that Dirithromycin might possess immunomodulatory effects, such as influencing neutrophil function. [, , ] Further research is needed to elucidate these effects and their potential therapeutic implications.

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that is the structural basis for dirithromycin. It exhibits activity against a similar spectrum of bacteria as dirithromycin, including gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. []

Relevance: Erythromycin is the parent compound of dirithromycin. Dirithromycin is a 9-N-11-O-oxazine derivative formed from the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [] While both compounds share a similar antimicrobial spectrum, dirithromycin demonstrates superior in vivo activity due to its pharmacokinetic properties, such as prolonged tissue concentrations. [] Several studies compared the efficacy and safety profile of dirithromycin to erythromycin for various infections, consistently demonstrating dirithromycin's non-inferiority and improved pharmacokinetic profile. [, , , , , , , , , , , ]

Erythromycylamine

Compound Description: Erythromycylamine is the primary active metabolite of dirithromycin, formed through non-enzymatic hydrolysis during absorption. [] It possesses comparable antimicrobial activity to both dirithromycin and erythromycin. [] Erythromycylamine exhibits a long half-life, contributing to the prolonged tissue concentrations observed with dirithromycin. []

Relevance: Erythromycylamine is a key active metabolite of dirithromycin, playing a significant role in its overall antibacterial efficacy. [, ] While dirithromycin itself demonstrates minimal direct inhibition of ribosomal protein synthesis, its rapid conversion to erythromycylamine ensures potent antimicrobial action. [] Clinical studies demonstrate that both dirithromycin and erythromycylamine achieve high concentrations in various tissues, including lung parenchyma, bronchial secretions, and tonsils, exceeding serum concentrations. [, ] This characteristic is crucial for their efficacy against respiratory tract infections. [, ] Additionally, both dirithromycin and erythromycylamine can directly induce degranulation in human neutrophils, potentially contributing to their antimicrobial effects. []

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic known for its once-daily dosing and favorable pharmacokinetic properties. It exhibits potent in vitro activity against various bacterial species. []

Relevance: Azithromycin and dirithromycin share similar pharmacokinetic profiles, allowing for once-daily dosing, potentially improving patient compliance. [, ] Notably, both drugs demonstrate a low propensity for drug interactions mediated by the cytochrome P450 enzyme system. [, ] Clinical studies comparing the efficacy of azithromycin and dirithromycin in treating acute bacterial exacerbations of chronic bronchitis demonstrated comparable clinical and bacteriological outcomes. []

Miocamycin

Compound Description: Miocamycin is a macrolide antibiotic with activity against various gram-positive bacteria. []

Roxithromycin

Compound Description: Roxithromycin is a macrolide antibiotic with a similar spectrum of activity to erythromycin. []

Relevance: Roxithromycin was used as a comparator to evaluate the safety and efficacy of dirithromycin in treating various acute infectious diseases. [] Despite having a twice-daily dosing regimen, roxithromycin demonstrated a comparable safety and efficacy profile to dirithromycin. []

Troleandomycin

Compound Description: Troleandomycin is a macrolide antibiotic known to cause drug interactions by forming an inactive complex with cytochrome P-450. []

Relevance: Troleandomycin was used as a positive control in a study investigating the potential of dirithromycin and its metabolite, erythromycylamine, to interact with cytochrome P-450. [] Unlike troleandomycin, dirithromycin exhibited minimal interaction with cytochrome P-450, indicating a lower risk of drug interactions. []

Astemizole

Compound Description: Astemizole is an H1 receptor blocker primarily metabolized by CYP3A, a subfamily of cytochrome P-450 enzymes. []

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine metabolized by CYP3A. [] Co-administration with CYP3A inhibitors, such as some macrolides, can lead to drug interactions and potentially serious cardiac events. []

Relevance: A study investigated the potential for dirithromycin to interact with terfenadine. [] Dirithromycin showed low affinity for human CYP3A in vitro, and in vivo studies confirmed no significant effects on terfenadine metabolism or QTc intervals. [] This lack of interaction contrasts with other macrolides, highlighting dirithromycin's favorable drug interaction profile. []

Theophylline

Compound Description: Theophylline is a bronchodilator often used in the management of COPD. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine commonly used as a sedative and anesthetic. Its metabolism is primarily mediated by the CYP3A enzyme. []

Relevance: In a study investigating the potential of dirithromycin to inhibit CYP3A, midazolam was used as a probe substrate. [] The study found that while dirithromycin did inhibit midazolam hydroxylation in human liver microsomes, it exhibited a low affinity for CYP3A compared to other known inhibitors, suggesting a lower potential for clinically significant drug interactions. []

Source and Classification

Dirithromycin is classified as a macrolide antibiotic. It is a derivative of erythromycin and is specifically designed to enhance its pharmacological properties. Dirithromycin functions as a pro-drug that converts into its active form, erythromycylamine, during intestinal absorption. It exhibits antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae .

Synthesis Analysis

The synthesis of dirithromycin involves several key steps:

  1. Starting Materials: The synthesis begins with 9(S)-erythromycylamine, which is reacted with 2-(2-methoxyethoxy)-acetaldehyde.
  2. Reaction Conditions: This reaction typically occurs in acetonitrile under reflux conditions for several hours .
  3. Hydrolysis: Dirithromycin can also be hydrolyzed under acidic conditions or in vivo to yield the active metabolite erythromycylamine .
  4. Alternative Methods: Other synthetic routes include the condensation of erythromycin A with hydrazine hydrate followed by reduction with sodium borohydride .

These methods highlight the complexity and precision required in the synthesis of dirithromycin.

Molecular Structure Analysis

Dirithromycin features a unique molecular structure that contributes to its function as an antibiotic:

  • Chemical Formula: C₁₅H₁₉N₃O₅
  • Molecular Weight: Approximately 325.4 g/mol
  • Structure: The compound contains a 14-membered lactone ring characteristic of macrolides, along with an oxazine moiety that enhances its binding affinity to bacterial ribosomes.

The molecular structure allows dirithromycin to effectively bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis .

Chemical Reactions Analysis

Dirithromycin undergoes several notable chemical reactions:

  1. Hydrolysis: As mentioned earlier, dirithromycin is hydrolyzed to erythromycylamine in acidic environments or during absorption in the gastrointestinal tract.
  2. Binding Interactions: The active form binds to the 50S ribosomal subunit, interfering with peptide translocation during protein synthesis.
  3. Stability: Dirithromycin exhibits stability under physiological conditions but may degrade under extreme pH levels or high temperatures.

These reactions are crucial for understanding how dirithromycin exerts its antibacterial effects.

Mechanism of Action

Dirithromycin's mechanism of action involves:

  • Ribosomal Binding: The active metabolite erythromycylamine binds to two distinct domains of the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes. This dual binding enhances its inhibitory effect compared to other macrolides like erythromycin, which bind at only one site .
  • Inhibition of Protein Synthesis: By binding to the ribosome, dirithromycin prevents the translocation step in protein synthesis, effectively halting bacterial growth and replication.

This mechanism underscores dirithromycin's efficacy against susceptible microorganisms.

Physical and Chemical Properties Analysis

Dirithromycin possesses several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Dirithromycin has an absolute bioavailability of approximately 10%, indicating that only a fraction reaches systemic circulation after oral administration .

These properties are essential for determining its clinical use and formulation.

Applications

Dirithromycin is primarily used in clinical settings for treating bacterial infections. Its applications include:

  • Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Skin Infections: Utilized in treating skin and soft tissue infections due to susceptible strains.
  • Alternative Therapy: It may serve as an alternative for patients allergic to penicillin or when other antibiotics are ineffective.

The broad spectrum of activity makes dirithromycin a valuable option in antimicrobial therapy .

Introduction to Dirithromycin: Discovery and Development

Historical Context of Macrolide Antibiotics and the Need for Structural Optimization

The discovery of erythromycin A in 1952 from Saccharopolyspora erythraea marked a therapeutic revolution against Gram-positive pathogens and intracellular bacteria [7] [9]. As the prototypical 14-membered macrolide, erythromycin demonstrated excellent antibacterial activity but suffered from significant pharmacological limitations that hampered its clinical utility. Its acid lability led to rapid degradation in the stomach, resulting in unpredictable oral bioavailability and variable plasma concentrations [1]. Furthermore, erythromycin's short plasma half-life (approximately 1.5-2 hours) necessitated frequent dosing (typically 3-4 times daily), compromising patient adherence and therapeutic efficacy [6]. The gastrointestinal intolerance associated with erythromycin—primarily mediated through its action as a motilin receptor agonist—caused significant nausea, vomiting, and abdominal pain in approximately 25% of patients, further limiting its utility [6].

These limitations occurred against a backdrop of increasing bacterial resistance to macrolides, primarily through erm-mediated methylation of the 23S rRNA A2058 residue and efflux pump mechanisms [2] [4]. By the 1970s, pharmaceutical chemists recognized that overcoming these challenges required systematic structural modification of the erythromycin scaffold. Initial efforts focused on creating acid-stable derivatives through C6 modification, yielding clarithromycin (6-O-methylerythromycin) with improved gastric stability but persistent gastrointestinal side effects and shorter half-life than desired [7]. The subsequent development of azithromycin, a 15-membered ring-expanded azalide, represented a significant advance with superior tissue penetration and an extended half-life (up to 68 hours), but its structural complexity presented synthesis challenges [7].

Table 1: Evolution of Erythromycin Derivatives Addressing Pharmacological Limitations

CompoundStructural ModificationKey Pharmacological ImprovementRemaining Limitations
ErythromycinNone (natural compound)Broad-spectrum activityAcid instability, short half-life, GI intolerance
Clarithromycin6-O-methylationAcid stabilityShort half-life, CYP450 interactions
Azithromycin9a-N-methylation (15-membered ring)Extended half-life, tissue penetrationComplex synthesis, QTc concerns
Dirithromycin9-N,11-O-oxazine prodrugExtended half-life, tissue targeting, reduced GI effectsSusceptible to erm resistance

The stage was thus set for developing a macrolide that combined extended duration of action, reduced dosing frequency, improved tolerability, and streamlined synthesis—design objectives that culminated in dirithromycin's innovative prodrug architecture [1] [3].

Rational Design of Dirithromycin as a Semi-Synthetic Erythromycin Derivative

Dirithromycin emerged from a systematic structure-activity relationship (SAR) campaign focused on the C9 position of the erythronolide ring. Researchers at Eli Lilly initiated the synthesis by converting erythromycin into 9(S)-erythromycylamine through reductive amination, preserving the critical desosamine sugar necessary for ribosomal binding [3] [8]. This intermediate then underwent strategic condensation with 2-(2-methoxyethoxy)acetaldehyde under carefully controlled conditions to form a novel oxazine ring bridging the C9 and C11 positions, yielding dirithromycin as a chemically distinct entity with fundamentally altered pharmacokinetic properties [1] [3].

The rational design objectives for dirithromycin targeted three specific pharmacological improvements over erythromycin:

  • Enhanced Acid Stability: By eliminating the acid-sensitive C9-ketone and forming the oxazine ring, dirithromycin achieved exceptional resistance to gastric acid degradation. This modification prevented the formation of inactive anhydro forms and 6,9-spiroketal derivatives that plagued erythromycin in acidic environments [1] [8].

  • Extended Duration of Action: The incorporation of the hydrophobic (2-methoxyethoxy)methyl side chain fundamentally altered the compound's tissue distribution profile. This lipophilic extension facilitated extensive tissue sequestration, particularly in lung epithelial lining fluid and alveolar macrophages, creating a biological reservoir for sustained antimicrobial activity [3] [8]. The tissue-to-plasma concentration ratio for dirithromycin's active metabolite reached 20-30:1 in pulmonary tissue, compared to 5-10:1 for erythromycin [1].

  • Ribosomal Binding Optimization: Crystallographic studies revealed that dirithromycin's extended side chain establishes a unique interaction with the uL4 ribosomal protein (His69 residue) in the nascent peptide exit tunnel (NPET), forming a rare lone pair-π stacking interaction with the imidazole ring [2]. This additional binding anchor, absent in erythromycin, significantly enhanced ribosomal affinity (Kd ≈ 10-8 M) and contributed to a 10-fold increase in binding potency compared to its parent compound [2] [8].

Table 2: Key Structural Modifications in Dirithromycin and Their Functional Consequences

Structural ElementChemical TransformationFunctional ImpactStructural Biology Insight
C9 positionKetone → imine → oxazineComplete acid stabilityEliminates acid-catalyzed degradation pathways
C11 positionHydroxyl → oxazine linkageProdrug functionalityCreates pH-dependent hydrolysis site
Extended side chain(2-methoxyethoxy)methyl additionEnhanced lipophilicity (logP increased by 1.8)Novel interaction with uL4 His69 via lone pair-π stacking
Desosamine sugarUnmodifiedMaintains A2058 bindingPreserves core ribosomal binding affinity

The synthetic pathway to dirithromycin exemplifies precision medicinal chemistry:

  • DIRI-001 undergoes reflux with hydroxylamine hydrochloride to yield DIRI-002
  • Selective reduction of DIRI-002's imine group using sodium borohydride produces DIRI-003
  • Nucleophilic addition of DIRI-003 with aldehyde DIRI-004 at ambient temperature yields dirithromycin [1]

This efficient three-step process from erythromycylamine provided significant manufacturing advantages over the more complex syntheses required for contemporary macrolides, positioning dirithromycin as a commercially viable therapeutic agent [1] [3].

Key Innovations in Prodrug Engineering for Enhanced Bioavailability

Dirithromycin represents a pioneering prodrug strategy in antibiotic design, where its molecular architecture serves as a delivery vehicle for the active metabolite erythromycylamine. This approach addressed the fundamental challenge of optimizing oral bioavailability while simultaneously achieving tissue-targeted delivery—a dual objective rarely accomplished in antimicrobial development [5] [8].

The prodrug conversion mechanism operates through pH-dependent hydrolysis:

  • Following oral administration, dirithromycin remains stable in the acidic gastric environment (pH 1-3)
  • Upon entering the alkaline duodenum (pH 7.5-8.5), the oxazine ring undergoes rapid non-enzymatic hydrolysis
  • This process cleaves the C9-N bond, releasing erythromycylamine within 35 minutes post-administration
  • Conversion efficiency exceeds 90% within 90 minutes, ensuring complete activation before systemic absorption [5] [8]

The bioavailability engineering of dirithromycin provides several distinct pharmacological advantages:

  • Targeted Tissue Delivery: Erythromycylamine's lipophilicity (logP = 3.7) facilitates extensive distribution into pulmonary tissue, with concentrations reaching 5.7 μg/g—significantly higher than plasma levels (0.4 μg/mL) [3] [8]
  • Extended Half-Life: The mean plasma elimination half-life of erythromycylamine is approximately 44 hours, enabling once-daily dosing compared to erythromycin's 1.5-2 hour half-life requiring QID administration [8]
  • Metabolic Stability: Unlike erythromycin, which undergoes extensive CYP3A4-mediated N-demethylation, erythromycylamine exhibits minimal hepatic metabolism (<5%), reducing drug interaction potential [6] [8]
  • Reduced Gastrointestinal Effects: By bypassing direct motilin receptor activation in the stomach, the prodrug design significantly lowers incidence of nausea and vomiting compared to erythromycin [5]

Table 3: Pharmacokinetic Profile of Dirithromycin Prodrug Conversion and Metabolite Distribution

ParameterDirithromycin (Prodrug)Erythromycylamine (Active Metabolite)Clinical Advantage
Bioavailability~10% absolute>90% conversionPredictable dosing
Tmax2-3 hours3-4 hoursDelayed peak aligns with infection control
Protein Binding15-30%15-30%Minimal variability
Tissue:Plasma RatioLung: 20-30:1Lung: 20-30:1Enhanced respiratory efficacy
Metabolic PathwayNon-enzymatic hydrolysisMinimal hepatic metabolismReduced drug interactions
Elimination Half-life8 hours (plasma)44 hours (urinary)Once-daily dosing

The physicochemical optimization of dirithromycin exemplifies how prodrug design can overcome multiple pharmaceutical challenges simultaneously. By increasing molecular weight from erythromycin's 734 Da to 835 Da while maintaining optimal lipophilicity (calculated logP = 2.9), dirithromycin achieves the ideal balance between water solubility for dissolution and lipid solubility for membrane permeability [8] [10]. This precise molecular balancing act—rarely achieved in antibiotic development—enables dirithromycin to circumvent erythromycin's limitations while preserving its potent antibacterial activity against respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [1] [3].

The prodrug approach pioneered with dirithromycin established a conceptual framework for subsequent long-acting antimicrobial formulations, demonstrating how chemical modifications could extend duration of action without compromising antibacterial efficacy. This innovation paved the way for modern LA-prodrug DDS (long-acting prodrug drug delivery systems) that continue to evolve in antibiotic development [10].

Properties

CAS Number

62013-04-1

Product Name

Dirithromycin

IUPAC Name

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C42H78N2O14

Molecular Weight

835.1 g/mol

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1

InChI Key

WLOHNSSYAXHWNR-NXPDYKKBSA-N

SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Solubility

Poor

Synonyms

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin
dirithromycin
Dynabac
LY 237216
LY-237216
Nortron

Canonical SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.